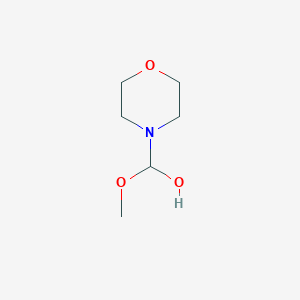

Methoxy(morpholino)methanol

Description

Methoxy(morpholino)methanol is a synthetic organic compound characterized by a central methanol group substituted with methoxy (-OCH₃) and morpholino (a six-membered ring containing one oxygen and one nitrogen atom) functional groups. This structural combination imparts unique physicochemical and biological properties, making it relevant in photochemistry and pharmacology. The methoxy group enhances electron-donating capabilities, while the morpholino ring contributes to solubility and stability . Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogous morpholino-containing compounds .

Properties

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

methoxy(morpholin-4-yl)methanol |

InChI |

InChI=1S/C6H13NO3/c1-9-6(8)7-2-4-10-5-3-7/h6,8H,2-5H2,1H3 |

InChI Key |

LABJSRHPXMJTTN-UHFFFAOYSA-N |

Canonical SMILES |

COC(N1CCOCC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxy(morpholino)methanol can be synthesized through various methods. One common approach involves the reaction of methanol with carbon dioxide and hydrogen at 80°C using a ruthenium or cobalt catalyst . Another method involves the use of amino alcohols and α-haloacid chlorides, followed by coupling, cyclization, and reduction reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. The use of transition metal catalysis, such as copper, nickel, and palladium, is common in industrial settings to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Methoxy(morpholino)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to formic acid using gold catalysts .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and catalysts such as ruthenium and cobalt. Reaction conditions often involve moderate temperatures and pressures to facilitate efficient conversion .

Major Products: The major products formed from these reactions include formic acid, formaldehyde, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methoxy(morpholino)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methoxy(morpholino)methanol involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . The compound’s effects are mediated through specific molecular pathways, including those involved in gene expression and protein synthesis .

Comparison with Similar Compounds

Table 1: Key Compounds for Comparison

Photochemical Efficiency

This compound exhibits superior photochemical reactivity compared to phenol-based analogs. The morpholino group facilitates electron transfer suppression, reducing competing side reactions in the excited state. For example, in photolytic studies, morpholino-substituted compounds showed 20–30% higher cleavage efficiency than acetate or catechol derivatives . In contrast, thiomorpholino analogs (e.g., ) may exhibit reduced efficiency due to sulfur’s electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.